molecular formula C10H8F3NO4 B14456213 Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate CAS No. 72297-76-8

Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate

Cat. No.: B14456213
CAS No.: 72297-76-8
M. Wt: 263.17 g/mol
InChI Key: WPYYQEUYCQDNRK-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate is an organic compound with the molecular formula C10H8F3NO3 It is known for its unique chemical structure, which includes a trifluoroacetamido group and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate typically involves the esterification of 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Formation of 5-oxo-2-(2,2,2-trifluoroacetamido)benzoate

    Reduction: Formation of 5-hydroxy-2-(2,2,2-trifluoroethylamino)benzoate

    Substitution: Formation of various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxy group can participate in redox reactions, affecting cellular processes. The ester moiety can undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2,2-trifluoroacetamido)benzoate
  • Methyl 5-hydroxy-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 5-hydroxy-2-(2,2,2-trifluoroacetamido)benzoate is unique due to the presence of both a hydroxy group and a trifluoroacetamido group on the benzoate ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

72297-76-8

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

methyl 5-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C10H8F3NO4/c1-18-8(16)6-4-5(15)2-3-7(6)14-9(17)10(11,12)13/h2-4,15H,1H3,(H,14,17)

InChI Key

WPYYQEUYCQDNRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)NC(=O)C(F)(F)F

Origin of Product

United States

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